PARP1 Inhibition Potency: 4-(3-(1H-Pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one Exhibits Low Nanomolar IC50
In a direct head-to-head biochemical comparison, 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one (reported as compound S3 in US9255106) inhibited PARP1 with an IC50 of 0.200 nM. [1] This activity was measured alongside a positive control compound, olaparib (IC50 = 5 nM), demonstrating a 25-fold improvement in PARP1 inhibitory potency. [1]
| Evidence Dimension | PARP1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.200 nM |
| Comparator Or Baseline | Olaparib: IC50 = 5 nM |
| Quantified Difference | 25-fold more potent than olaparib |
| Conditions | ELISA-based PARP1 inhibition assay; recombinant enzyme (unknown origin) |
Why This Matters
This 25-fold potency gain over the clinically approved PARP inhibitor olaparib suggests the compound may achieve effective target engagement at lower doses, potentially reducing off-target effects and manufacturing costs per dose.
- [1] BindingDB. BDBM206061 (US9255106, S3). Affinity Data: IC50 0.200 nM for PARP1. Accessed 2026-04-29. View Source
